4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXQYTQBUEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544873 | |
| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22178-82-1 | |
| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Cyclization
- Reactants : 2-Aminophenol and 1,2-dibromoethane.
- Conditions :
- Solvent: Dimethyl sulfoxide (DMSO).
- Catalyst: Anhydrous potassium carbonate (K₂CO₃).
- Temperature: ~80°C.
- Reaction Time: 6–8 hours.
- Procedure :
A mixture of 2-aminophenol (0.027 mol), K₂CO₃ (7.5 g), and DMSO (40 mL) is heated to 80°C. 1,2-Dibromoethane (5.2 g, 0.027 mol) is added dropwise with stirring. After the reaction completes, the mixture is filtered, treated with water, and extracted using ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the intermediate benzoxazine compound.
Step 2: Acylation
- Reactants : Intermediate benzoxazine and chloroacetyl chloride.
- Conditions :
- Solvent: Benzene.
- Catalyst/Base: Anhydrous sodium carbonate (Na₂CO₃).
- Temperature: Room temperature (~25°C).
- Reaction Time: ~45 minutes.
- Procedure :
The intermediate benzoxazine (0.01 mol) is dissolved in benzene (25 mL) and stirred with Na₂CO₃ (1.05 g). Chloroacetyl chloride (1.81 g, 0.012 mol) is added dropwise at room temperature. The reaction mixture is stirred for an additional 45 minutes before being washed with water. The organic phase is dried over MgSO₄ and concentrated under reduced pressure. The crude product is purified by crystallization from ethyl acetate and light petroleum to yield the desired compound as a white solid with a melting point of ~102–103°C.
Alternative Method Using Chloroacetyl Chloride Directly
Another approach involves reacting a pre-synthesized benzoxazine derivative directly with chloroacetyl chloride in a different solvent system.
Procedure
- Reactants : Benzoxazine derivative and chloroacetyl chloride.
- Solvent : Dimethylformamide (DMF).
- Base : Potassium carbonate (K₂CO₃).
- Temperature : ~0°C to room temperature.
- Reaction Time : ~16 hours.
- Steps :
A solution of benzoxazine derivative in DMF is cooled to ~0°C, followed by the addition of K₂CO₃. Chloroacetyl chloride is added dropwise while maintaining the temperature at ~0°C. The reaction mixture is stirred for several hours at room temperature before being quenched with water and extracted using ethyl acetate.
Continuous Flow Synthesis
For large-scale production, continuous flow methods have been developed to enhance safety and efficiency.
Key Features
- Integration of nitration, reduction, and cyclization steps in a single continuous process.
- Use of liquid-liquid membrane separation technology for intermediate isolation.
- Inline removal of excess reagents like hydrogen gas using gas-permeable tubing.
This method eliminates the need for isolating unstable intermediates, making it suitable for industrial applications.
Data Summary Table
| Step | Reactants | Solvent | Catalyst/Base | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Cyclization | 2-Aminophenol + Dibromoethane | DMSO | K₂CO₃ | ~80 | 6–8 hours | High |
| Acylation | Benzoxazine + Chloroacetyl Chloride | Benzene | Na₂CO₃ | ~25 | ~45 min | ~92 |
| Alternative Path | Benzoxazine + Chloroacetyl Chloride | DMF | K₂CO₃ | ~0–RT | ~16 hours | Moderate |
| Continuous Flow | Aryloxyacetamide | Various | Inline Catalysis | Variable | Continuous | High |
Notes on Reaction Optimization
-
- Column chromatography or recrystallization ensures high-purity products.
- IR and NMR spectroscopy are used for structural confirmation.
Environmental Considerations :
- Use of greener solvents like ethanol or water where possible.
- Avoidance of highly toxic reagents in large-scale processes.
-
- Proper handling of chloroacetyl chloride due to its corrosive nature.
- Continuous flow systems minimize exposure to hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be replaced by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Recent studies have shown that derivatives of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine possess significant anticancer properties. For instance, a derivative demonstrated an IC50 value ranging from 7.84 to 16.2 µM against several cancer cell lines including PC-3 and MDA-MB-231 .
- The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various bacterial strains. One study found that certain derivatives exhibited broad-spectrum activity against pathogens such as E. coli and S. aureus, with one compound showing a zone of inhibition of 22 mm against E. coli .
- Molecular docking studies indicated strong binding affinities with bacterial DNA gyrase, suggesting a potential mechanism for its antimicrobial action .
- Anti-inflammatory Effects :
Applications in Polymer Science
The benzoxazine structure is valuable in polymer chemistry due to its ability to form thermosetting polymers upon curing. These polymers are characterized by:
- Customizable Properties : Benzoxazines can be tailored for specific applications in coatings and adhesives, offering advantages over traditional phenolic resins.
- Thermal Stability : Polymers derived from benzoxazines exhibit high thermal stability and mechanical strength, making them suitable for high-performance applications in microelectronics and aerospace industries .
Synthesis and Derivatives
The synthesis of this compound typically involves condensation reactions or cyclization processes. The chloroacetyl group allows for further modifications that can enhance biological activity or introduce new functionalities. Notable synthetic routes include:
- Condensation Reactions : These are often used to create derivatives with enhanced properties.
- Cyclization Processes : Employed to form the benzoxazine core from simpler precursors.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Mechanism of Action
The mechanism of action of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The chloroacetyl group in the target compound balances reactivity and stability, outperforming acetyl-substituted analogs in biological efficacy .
- Dichloroacetyl derivatives (e.g., Benoxacor) exhibit greater stability but are tailored for agrochemical use rather than therapeutic applications .
- Nitro and methyl groups (e.g., in 4-Methyl-6-nitro derivatives) alter electronic and steric profiles, enabling enzyme inhibition but with distinct target specificity .
Table 2: Activity Profiles of Benzoxazine Derivatives
| Compound Class | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects | Primary Applications |
|---|---|---|---|---|
| 4-(Chloroacetyl)-benzoxazine | Moderate to high | Significant (broad) | Under investigation | Drug discovery, enzyme studies |
| 3,4-Dihydro-2H-1,3-benzoxazines | High | Moderate | Limited | Antimicrobial agents |
| Benzothiazole analogs | Low | High | Moderate | Cancer therapeutics |
| 4-Fluorobenzyl-substituted benzoxazines | Moderate | Not reported | Promising | Neuroprotective drug leads |
Key Findings :
- The chloroacetyl group enhances broad-spectrum anticancer activity compared to simpler benzoxazines or benzothiazoles .
- Stereochemistry plays a critical role: (2S)-2-methyl derivatives exhibit improved solubility and target binding compared to racemic analogs .
Biological Activity
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound belonging to the benzoxazine family, characterized by its unique structural features that confer significant biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its potential applications in drug development.
Chemical Structure and Properties
The chemical formula for this compound is C10H10ClNO2. The compound features a chloroacetyl group that enhances its reactivity and potential biological efficacy. The presence of the benzoxazine ring contributes to its diverse chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown significant activity against various bacterial and fungal strains. For example, certain derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 1 μg/mL |
| Derivative B | Escherichia coli | 2 μg/mL |
| Derivative C | Candida albicans | 0.5 μg/mL |
These findings suggest that the chloroacetyl substitution plays a crucial role in enhancing the antimicrobial efficacy of the compound .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have indicated that certain derivatives can inhibit the growth of human breast adenocarcinoma cell lines. The mechanism of action appears to involve interference with cellular proliferation pathways.
Case Study: Anticancer Evaluation
A recent study assessed the anticancer activity of a specific derivative of this compound against MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μM after 48 hours of treatment. This suggests that modifications to the benzoxazine structure can lead to enhanced anticancer activity .
Mechanistic Insights
Molecular docking studies have provided insights into the binding characteristics of this compound derivatives with various biological targets. These studies reveal promising binding modes with receptors involved in cancer progression and microbial resistance mechanisms. The ability of these compounds to interact with specific enzymes and receptors underscores their potential utility in drug development .
Q & A
Q. What experimental designs resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC values (e.g., 12 μM vs. 25 μM in similar cell lines) are addressed by standardizing assay conditions: fixed serum concentration (10% FBS), controlled passage number, and orthogonal viability assays (ATP luminescence vs. resazurin). Meta-analysis of 15 studies identifies oxygen tension as a key variable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
